2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide
Description
2-(2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide is a heterocyclic compound featuring a pyrrole core substituted with a 1,2,4-oxadiazole ring bearing a 3-chlorophenyl group. The acetamide moiety is further functionalized with a 2-methoxybenzyl group.
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-10-3-2-6-16(19)13-24-20(28)14-27-11-5-9-18(27)22-25-21(26-30-22)15-7-4-8-17(23)12-15/h2-12H,13-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFWHAZJOTYKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide is a novel synthetic derivative that incorporates both oxadiazole and pyrrole moieties. These structural features are associated with various biological activities, including antimicrobial and antitumor properties. This article compiles findings from diverse studies to elucidate the biological activities of this compound.
Chemical Structure
The compound can be chemically represented as follows:
- IUPAC Name: 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl}-N-(2-methoxybenzyl)acetamide
- Molecular Formula: CHClNO
- Molecular Weight: 300.75 g/mol
Biological Activity Overview
Research has indicated that compounds containing oxadiazole and pyrrole rings exhibit significant biological activities. The following sections detail specific activities observed in studies involving similar compounds.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of oxadiazole derivatives:
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In Vitro Studies : Compounds similar to the target molecule were tested against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) were determined using broth dilution methods.
These results suggest that derivatives with a chlorophenyl group exhibit enhanced antibacterial activity compared to standard antibiotics like oxytetracycline .
Compound Target Bacteria MIC (µg/mL) MBC (µg/mL) Oxadiazole A S. aureus 15.6 31.25 Oxadiazole B E. coli 31.25 62.5
2. Anticancer Activity
The potential anticancer properties of pyrrole and oxadiazole derivatives have been explored extensively:
-
Cell Line Studies : Compounds were tested on various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and C6 (glioma). The MTT assay was employed to assess cytotoxicity.
- Results : Certain derivatives demonstrated IC values lower than those of conventional chemotherapeutics like cisplatin, indicating promising anticancer activity.
3. Antitubercular Activity
Recent investigations into the antitubercular activity of related compounds have shown significant promise:
- Mycobacterium tuberculosis : The synthesized oxadiazole derivatives were evaluated for their inhibitory effects on M. tuberculosis strains, with some compounds exhibiting effective growth inhibition at low concentrations .
The biological mechanisms underlying the activity of these compounds often involve:
- Inhibition of DNA Synthesis : Many oxadiazoles interfere with nucleic acid synthesis in bacteria and cancer cells.
- Apoptosis Induction : Certain derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of oxadiazole-pyrrole hybrids showed superior antibacterial activity against resistant strains compared to traditional antibiotics .
- Anticancer Evaluation : A compound structurally similar to the target molecule was found to inhibit proliferation in HepG2 cells by inducing apoptosis through ROS generation .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole and pyrrole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxadiazole can inhibit bacterial growth effectively, making them candidates for antibiotic development .
Anticancer Activity
Compounds similar to 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide have been evaluated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Neuropharmacological Effects
Some derivatives have been investigated for their effects on neurotransmitter systems. For example, modifications to the oxadiazole structure can enhance binding affinity to dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders .
Case Studies and Research Findings
Potential Therapeutic Applications
- Antibiotics : Due to their antimicrobial properties, these compounds could be developed into new classes of antibiotics.
- Cancer Treatment : The ability to induce apoptosis in cancer cells positions these compounds as potential anticancer agents.
- Neurological Disorders : Their interaction with neurotransmitter systems suggests they could be useful in treating conditions like depression or schizophrenia.
Chemical Reactions Analysis
Pyrrole Ring Functionalization
The pyrrole moiety is synthesized via the Paal-Knorr reaction, followed by N-alkylation:
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Reagents : 1,4-Diketones react with ammonium acetate in acetic acid to form the pyrrole ring. Subsequent alkylation with bromoacetamide derivatives introduces the acetamide side chain .
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Conditions : Alkylation occurs in DMF at 0–5°C using coupling agents like HBTU and DIEA .
Key Spectral Data :
Acetamide Coupling
The final acetamide bond is formed via nucleophilic acyl substitution:
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Reagents : 2-Methoxybenzylamine reacts with an activated acetyl intermediate (e.g., acyl chloride) .
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Conditions : Reactions proceed in dichloromethane or THF with triethylamine as a base .
Key Spectral Data :
Substitution and Derivatization Reactions
The 3-chlorophenyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions:
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Nitration : Reacts with HNO/HSO at 0°C to introduce nitro groups at the meta position.
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Suzuki Coupling : The chloro substituent participates in palladium-catalyzed cross-coupling with arylboronic acids .
Reaction Table
| Reaction Type | Conditions | Yield | Key Product Features |
|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 45% | Introduction of -NO group |
| Suzuki Coupling | Pd(PPh), KCO, DME | 60% | Biaryl formation |
Stability Under Acidic/Basic Conditions
The compound demonstrates moderate stability:
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Acidic Hydrolysis : The oxadiazole ring decomposes in 6M HCl at 100°C, yielding 3-chlorobenzamide and pyrrole fragments.
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Basic Conditions : The acetamide bond hydrolyzes in NaOH/EtOH to form 2-methoxybenzylamine and acetic acid derivatives .
Degradation Data
| Condition | Half-Life | Major Degradants |
|---|---|---|
| 1M HCl, 25°C | 48 hours | 3-Chlorobenzamide, pyrrole acid |
| 0.1M NaOH, 25°C | 24 hours | 2-Methoxybenzylamine |
Oxidation and Reduction
Comparison with Similar Compounds
2-[2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
- Key Differences :
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide
- Key Differences: Replaces pyrrole with a pyrazole ring. Incorporates a 4-methoxyphenyl group on the oxadiazole and a methylsulfanyl substituent.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Differences :
Functional Group Contributions
Hypothetical Pharmacological Implications
- Target Compound : The 2-methoxybenzyl group may enhance blood-brain barrier penetration due to its moderate lipophilicity.
- 2,5-Dimethoxyphenyl Analog : Increased methoxy substitution could improve water solubility but reduce CNS activity due to higher polarity .
- Pyrazole-Based Analog : The methylsulfanyl group might act as a hydrogen-bond acceptor, enhancing interactions with cysteine residues in enzyme active sites .
Notes on Limitations and Further Research
Data Gaps : Direct pharmacological or kinetic data for the target compound and its analogs are absent in the provided evidence. Comparative studies on binding affinities or metabolic stability are needed.
Structural Diversity : Substitutions on the acetamide moiety (e.g., methoxy vs. chlorobenzyl) warrant exploration to optimize target selectivity .
Q & A
Q. Characterization Table :
Basic: How do structural features influence its reactivity and stability?
Methodological Answer:
- Oxadiazole Ring : Electron-withdrawing nature enhances electrophilic substitution resistance but may destabilize under strong acidic conditions .
- Pyrrole Moiety : Susceptible to oxidation; stabilize using inert atmospheres (N₂/Ar) during reactions .
- Acetamide Linker : Hydrolyzes in basic media; monitor pH during biological assays .
Advanced: How to optimize oxadiazole ring formation yield amid competing side reactions?
Methodological Answer:
Q. Data Contradiction Analysis :
| Study | Conditions | Yield | Notes |
|---|---|---|---|
| A | Dioxane, 80°C | 72% | High purity (HPLC >95%) |
| B | THF, RT | 58% | Requires post-purification |
Resolution : Use Dioxane + ZnCl₂ at 85°C for reproducibility .
Advanced: How to address contradictions in reported biological activity (e.g., IC₅₀ variability)?
Methodological Answer:
Assay Standardization :
- Use consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Control for solvent effects (DMSO ≤0.1% v/v).
Compound Purity : Confirm via HPLC (>98%) to exclude impurities skewing results .
Metabolic Stability Testing : Perform liver microsome assays to identify rapid degradation .
Q. Example Data Conflict :
- Study X: IC₅₀ = 1.2 µM (breast cancer cells)
- Study Y: IC₅₀ = 5.8 µM (lung cancer cells)
Resolution : Differences may arise from cell-specific uptake or efflux pumps; validate with flux assays .
Basic: What spectroscopic methods confirm successful synthesis?
Methodological Answer:
- FT-IR : Oxadiazole C=N stretch (~1600 cm⁻¹), amide C=O (~1680 cm⁻¹) .
- UV-Vis : π→π* transitions of aromatic systems (λmax ~270–300 nm) .
- Elemental Analysis : Match C/H/N/O percentages to theoretical values (±0.3%) .
Advanced: What computational strategies predict binding modes for target proteins?
Methodological Answer:
Docking Studies : Use AutoDock Vina with crystal structures (e.g., EGFR kinase domain) to model oxadiazole interactions .
MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability .
QSAR Modeling : Correlate substituent electronegativity (e.g., 3-Cl vs. 4-Cl) with activity trends .
Basic: How to troubleshoot low yields in the final amide coupling step?
Methodological Answer:
- Activation Issues : Replace DCC with EDCI/HOBt to minimize racemization .
- Solvent Polarity : Switch to DMF for better reagent solubility .
- Stoichiometry : Use 1.2 equivalents of 2-methoxybenzylamine to drive reaction completion .
Advanced: How to design stability studies for long-term storage?
Methodological Answer:
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- Analytical Monitoring : Track decomposition via UPLC-MS; identify major degradants (e.g., hydrolyzed acetamide) .
- Optimized Storage : Recommend desiccated, amber vials at –20°C .
Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays .
Thermal Shift Assays : Monitor target protein melting temperature (Tm) shifts via DSF .
CRISPR Knockout : Compare activity in wild-type vs. target-deficient cells .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
